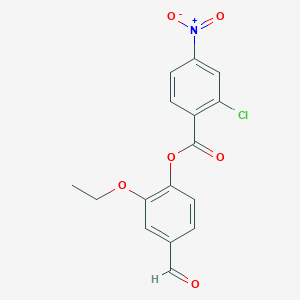![molecular formula C21H15NO4 B5887754 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation and migration of cancer cells, as well as its anti-inflammatory and antiviral activities. In vivo studies have shown that the compound can reduce tumor growth and metastasis in animal models of cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is its versatility in various scientific research applications. It can be easily synthesized with good yields and purity, making it a readily available and cost-effective compound for lab experiments. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential anticancer, anti-inflammatory, and antiviral activities, as well as its neuroprotective effects. Another direction is to explore its potential applications in organic electronics, materials science, and pharmaceuticals. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of the compound. Overall, the research on this compound has the potential to lead to the development of new materials, drugs, and electronic devices with significant scientific and practical applications.
Synthesemethoden
The synthesis of 2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the reaction of 2-methoxyphenol with 4-(2-bromoethoxy)benzaldehyde, followed by the condensation with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-methoxyphenol with 4-(2-chloroethoxy)benzaldehyde, followed by the cyclization with phthalic anhydride in the presence of a base. Both methods yield the desired compound with good yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has shown promising results in various scientific research applications. In the field of organic electronics, it has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as field-effect transistors and solar cells. In the field of materials science, it has been used as a precursor for the synthesis of polymeric materials with potential applications in drug delivery, tissue engineering, and sensors. In the field of pharmaceuticals, it has been evaluated for its potential anticancer, anti-inflammatory, and antiviral activities.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenoxy)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-8-4-5-9-19(18)26-15-12-10-14(11-13-15)22-20(23)16-6-2-3-7-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVUWWZPLHVZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5887702.png)
![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperidine](/img/structure/B5887708.png)

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)

methylene diacetate](/img/structure/B5887748.png)

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)


![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)